molecular formula C9H9ClO3 B2550869 2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde CAS No. 2227104-35-8

2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde

Cat. No. B2550869
CAS RN: 2227104-35-8
M. Wt: 200.62
InChI Key: BIRDGMHGUQXHJA-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde” is a derivative of benzaldehyde, which is an aromatic aldehyde . The “2-(Chloromethyl)” part suggests the presence of a chloromethyl group (−CH2Cl), which is a functional group derived from methane by substituting one hydrogen atom with a chlorine atom .


Molecular Structure Analysis

The molecular structure of a compound like “2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde” would likely involve a benzene ring (from the benzaldehyde) with various substituents. The “2-(Chloromethyl)” part indicates a chloromethyl group attached to the second carbon of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, chloromethyl methyl ether is a colorless liquid used as an alkylating agent and industrial solvent .

Safety And Hazards

Organochlorine compounds can be hazardous. They may cause severe skin burns and eye damage, and can be harmful if swallowed or inhaled .

Future Directions

The future directions for a compound like “2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde” would depend on its properties and potential applications. For example, quinazolinone and quinazoline derivatives have been studied for their wide range of biological activities .

properties

IUPAC Name

2-(chloromethyl)-6-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-7-2-6(4-10)8(5-11)9(12)3-7/h2-3,5,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRDGMHGUQXHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)C=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-hydroxy-4-methoxybenzaldehyde

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